[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenol and a suitable oxane derivative.
Acetylation: The hydroxyl groups on the oxane ring are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Etherification: The 2,4-dichlorophenol is then reacted with the acetylated oxane derivative under basic conditions to form the ether linkage.
Final Acetylation: The final product is obtained by acetylating the remaining hydroxyl groups using acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate undergoes several types of chemical reactions:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxylic acids or aldehydes.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Major Products
Hydrolysis: Produces acetic acid and the corresponding alcohol.
Substitution: Yields various substituted phenoxy derivatives.
Oxidation: Results in the formation of carboxylic acids or aldehydes, depending on the conditions.
Scientific Research Applications
Chemistry
In chemistry, [3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a model compound in biochemical assays to understand the interaction of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their efficacy in treating various diseases, including infections and inflammatory conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in the formulation of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of [3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the disruption of metabolic pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- [3,4,5-Triacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate
- [3,4,5-Triacetyloxy-6-(2,4-difluorophenoxy)oxan-2-yl]methyl acetate
- [3,4,5-Triacetyloxy-6-(2,4-dibromophenoxy)oxan-2-yl]methyl acetate
Uniqueness
Compared to its analogs, [3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate exhibits distinct reactivity due to the presence of the dichlorophenoxy group. This group enhances its chemical stability and biological activity, making it a more potent compound in various applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2O10/c1-9(23)27-8-16-17(28-10(2)24)18(29-11(3)25)19(30-12(4)26)20(32-16)31-15-6-5-13(21)7-14(15)22/h5-7,16-20H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBQIKCDXRJHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.